molecular formula C23H16N6O B15003089 1-Amino-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

1-Amino-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

Cat. No.: B15003089
M. Wt: 392.4 g/mol
InChI Key: AYVGZRRPRWVQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-amino-2-cyano-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2-cyano-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[1,2-a][1,3]benzimidazole core, followed by the introduction of the cyano and amino groups through nucleophilic substitution and amination reactions. The final step often involves the attachment of the 3-cyanopropoxyphenyl group via etherification.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium or copper complexes may be used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-amino-2-cyano-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the aromatic rings or introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines.

Scientific Research Applications

1-amino-2-cyano-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its properties can be exploited in the development of advanced materials, such as polymers or nanomaterials.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-amino-2-cyano-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-2-cyano-3-phenylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
  • 1-amino-2-cyano-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a][1,3]benzimidazol-4-yl chloride

Uniqueness

1-amino-2-cyano-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is unique due to the presence of multiple cyano groups and the 3-cyanopropoxyphenyl substituent

Properties

Molecular Formula

C23H16N6O

Molecular Weight

392.4 g/mol

IUPAC Name

1-amino-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

InChI

InChI=1S/C23H16N6O/c24-11-3-4-12-30-16-9-7-15(8-10-16)21-17(13-25)22(27)29-20-6-2-1-5-19(20)28-23(29)18(21)14-26/h1-2,5-10H,3-4,12,27H2

InChI Key

AYVGZRRPRWVQFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=C(C(=C3C#N)C4=CC=C(C=C4)OCCCC#N)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.